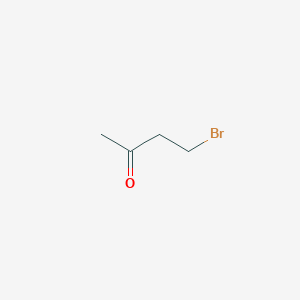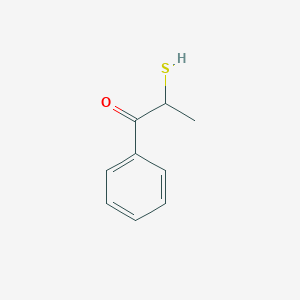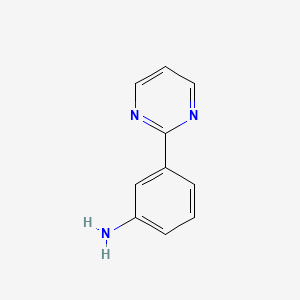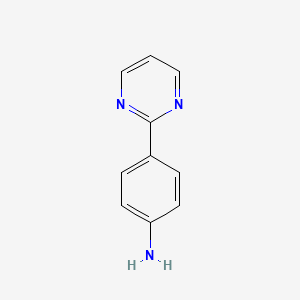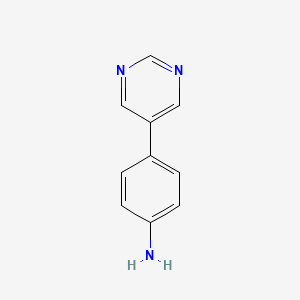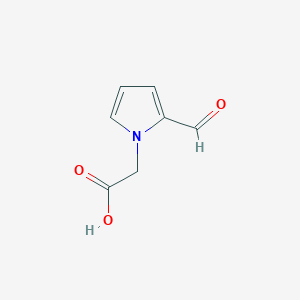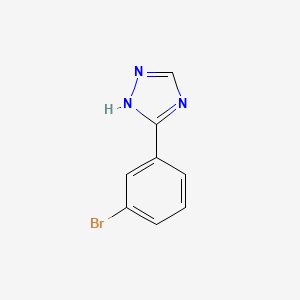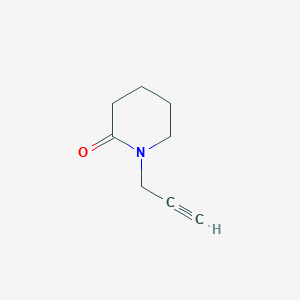
1-(Prop-2-in-1-yl)piperidin-2-on
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)piperidin-2-one, also known as 1-propynylpiperidin-2-one, is an organic compound found in many plants and animals. It has been studied extensively in the laboratory for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal activities. In addition, 1-propynylpiperidin-2-one has been shown to have potential applications as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
- Methode: Es kann durch N-Alkylierung von Methylindol-5-carboxylat mit Propargylbromid in Toluol unter Verwendung von 50%iger Natriumhydroxid unter Phasentransferkatalyse hergestellt werden .
- Methode: Die Sandmeyer-Reaktion von unterschiedlich C-2-substituierten N-(Prop-2-in-1-ylamino)pyridinen führt zur stereospezifischen Synthese von (E)-exo-Halogenmethylen-bicyclischen Pyridonen, die das Imidazo[1,2-a]pyridin-heterocyclische Ringsystem tragen .
Sonogashira-Kreuzkupplungsreaktionen
Imidazo[1,2-a]pyridinsynthese
Bildung von 1,3-Dihydro-2H-benzimidazol-2-thionen
Safety and Hazards
Zukünftige Richtungen
Future research directions for “1-(Prop-2-yn-1-yl)piperidin-2-one” could involve further exploration of its synthesis methods , as well as its potential applications in various fields .
Relevant Papers
Relevant papers on “1-(Prop-2-yn-1-yl)piperidin-2-one” include studies on its synthesis , characterization , computational calculation , and biological studies .
Wirkmechanismus
Mode of Action
It’s known that the compound can act as a photosensitizer , which suggests it may interact with light to produce reactive oxygen species that can affect various cellular processes.
Biochemical Pathways
Given its photosensitizing properties , it’s possible that it may influence pathways related to oxidative stress and cellular damage.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution within the body.
Result of Action
Given its potential role as a photosensitizer
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Prop-2-yn-1-yl)piperidin-2-one. For instance, light exposure could potentially enhance its photosensitizing effects . Additionally, its stability could be affected by factors such as temperature and pH, although specific data on these aspects are currently lacking.
Biochemische Analyse
Biochemical Properties
1-(Prop-2-yn-1-yl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 1-(Prop-2-yn-1-yl)piperidin-2-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(Prop-2-yn-1-yl)piperidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One notable mechanism is its ability to act as a competitive inhibitor for certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Prop-2-yn-1-yl)piperidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity .
Dosage Effects in Animal Models
The effects of 1-(Prop-2-yn-1-yl)piperidin-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(Prop-2-yn-1-yl)piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting various physiological processes .
Transport and Distribution
Within cells and tissues, 1-(Prop-2-yn-1-yl)piperidin-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 1-(Prop-2-yn-1-yl)piperidin-2-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-prop-2-ynylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYEKVPUJOEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534965 | |
| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18327-29-2 | |
| Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

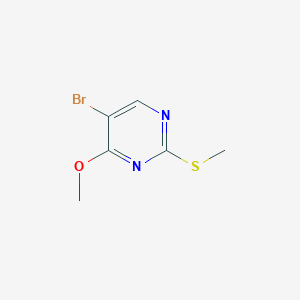
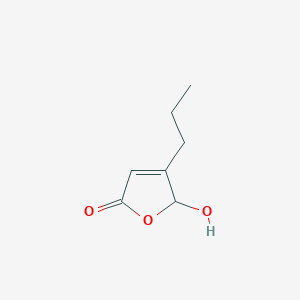

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)
